molecular formula C23H18O4 B2746881 6-ethyl-7-hydroxy-3-(4-phenylphenoxy)-4H-chromen-4-one CAS No. 380193-59-9

6-ethyl-7-hydroxy-3-(4-phenylphenoxy)-4H-chromen-4-one

Cat. No.: B2746881
CAS No.: 380193-59-9
M. Wt: 358.393
InChI Key: LVHYFLNKKPTVQB-UHFFFAOYSA-N
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Description

6-ethyl-7-hydroxy-3-(4-phenylphenoxy)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. It is characterized by its unique structure, which includes an ethyl group at the 6th position, a hydroxy group at the 7th position, and a phenylphenoxy group at the 3rd position of the chromen-4-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-7-hydroxy-3-(4-phenylphenoxy)-4H-chromen-4-one typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale equipment to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-7-hydroxy-3-(4-phenylphenoxy)-4H-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-ethyl-7-hydroxy-3-(4-phenylphenoxy)-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethyl-7-hydroxy-3-(4-phenylphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 6-Ethyl-7-methoxy-3-phenoxy-chromen-4-one
  • 6-Ethyl-7-hydroxy-2-methyl-3-phenoxy-chromen-4-one
  • 7-Hydroxy-8-methyl-3-phenoxy-chromen-4-one

Uniqueness

6-ethyl-7-hydroxy-3-(4-phenylphenoxy)-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylphenoxy group at the 3rd position enhances its potential interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

6-ethyl-7-hydroxy-3-(4-phenylphenoxy)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O4/c1-2-15-12-19-21(13-20(15)24)26-14-22(23(19)25)27-18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-14,24H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHYFLNKKPTVQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC=C(C2=O)OC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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